Ethyl Ropinirole
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Overview
Description
Ethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound selectively activates postsynaptic dopamine receptors, particularly within the caudate-putamen system in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Ropinirole involves several steps, starting from commercially available precursors. One common method involves the alkylation of Ropinirole with ethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl Ropinirole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethyl derivatives.
Scientific Research Applications
Ethyl Ropinirole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on dopamine receptors and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating neurological disorders beyond Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of transdermal patches and other drug delivery systems.
Mechanism of Action
Ethyl Ropinirole exerts its effects by selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain. This action mimics the effects of dopamine, thereby alleviating symptoms of dopamine deficiency seen in conditions like Parkinson’s disease . The compound also has a high affinity for D3 receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A dopamine agonist used for acute, intermittent treatment of hypomobility in Parkinson’s disease.
Uniqueness: Ethyl Ropinirole is unique due to its specific ethyl substitution, which may alter its pharmacokinetic properties, potentially offering different therapeutic benefits or side effect profiles compared to other dopamine agonists .
Properties
CAS No. |
1797132-03-6 |
---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.435 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI Key |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
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